1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine” is a chemical compound. It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . The reaction is reasonably fast, very clean, high yielding, and requires simple workup .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperatures .Scientific Research Applications
Corrosion Inhibition
Imidazo[1,5-a]pyridine derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, novel imidazo[4,5-b]pyridine derivatives exhibited significant inhibition performance against mild steel corrosion in acidic environments. These derivatives act as mixed-type inhibitors, and their efficiency was validated through various techniques including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and computational approaches (Saady et al., 2021).
Computational Chemistry
Computational studies on imidazo[1,2α]pyridine derivatives and the effect of halogen groups on their corrosion inhibition properties have been conducted. These studies employed the Restricted Hartree-Fock method, indicating that bromine-containing derivatives potentially offer better corrosion inhibition due to electronic properties influenced by the bromine atom's size and electronegativity difference (Sundari et al., 2018).
Antimicrobial and Anticancer Activity
Imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These activities highlight the potential of imidazo[1,5-a]pyridine derivatives in developing therapeutic agents (Banda et al., 2016).
Material Science
In material science, imidazo[1,5-a]pyridine derivatives have been synthesized and their optical properties explored. These compounds exhibit significant Stokes' shifts, making them suitable for applications in luminescent materials and potentially in organic electronics (Volpi et al., 2017).
Drug Discovery
Imidazo[4,5-b]pyridine derivatives have also been synthesized and characterized, with some derivatives investigated as potential inhibitors of enzymes such as tyrosyl-tRNA synthetase. This suggests their application in drug discovery and design (Jabri et al., 2023).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis, suggesting that the reaction conditions can influence the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyridines can be synthesized under microwave irradiation, which is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Dosage Effects in Animal Models
It is known that imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) at certain dosages .
Metabolic Pathways
It is known that imidazo[1,2-a]pyridines can interact with various enzymes or cofactors .
Transport and Distribution
It is known that imidazo[1,2-a]pyridines are highly soluble in water and other polar solvents .
Subcellular Localization
It is known that imidazo[1,2-a]pyridines can interact with various biomolecules, which could potentially direct them to specific compartments or organelles .
properties
IUPAC Name |
1-bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClF3N2/c15-12-11-10(16)6-9(14(17,18)19)7-21(11)13(20-12)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVKQQBGBEBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.